molecular formula C15H13FN2O2S B5573997 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)thiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)thiourea

Cat. No.: B5573997
M. Wt: 304.3 g/mol
InChI Key: LZZGYYCDHZJUJL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)thiourea is a useful research compound. Its molecular formula is C15H13FN2O2S and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.06817700 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Vibrational Characterization

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)thiourea and its derivatives have been extensively studied for their structural and vibrational characteristics. Research by Lestard et al. (2015) on a similar thiourea derivative, 1-Benzyl-3-furoyl-1-phenylthiourea, utilized vibrational spectroscopy, nuclear magnetic resonance, and X-ray diffraction to explore its molecular structure, confirming its U-shape conformation influenced by the substitution degree on the thiourea core and its ability to form intramolecular hydrogen bonds (Lestard et al., 2015).

Photoluminescence and Fluorescence Quenching

In the study of photoluminescence properties, Sunil and Rao (2015) investigated 1-(2-Hydroxyphenyl)thiourea, a fluorogenic compound that exhibits fluorescence quenching in the presence of chromium(VI) ions. This property has been leveraged for analytical applications, specifically for chromium(VI) determination (Sunil & Rao, 2015).

Crystal Structure Analysis

Saeed et al. (2010) focused on the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, a compound with a similar structure. They used techniques like GC–MS, FTIR spectroscopy, and X-ray diffraction, revealing that its carbonyl and thiourea groups are almost planar with a mutually antiperiplanar conformation (Saeed et al., 2010).

Application in Enantioselective Catalysis

Thioureas, including this compound, have found applications in enantioselective catalysis. Joly and Jacobsen (2004) demonstrated that chiral thiourea catalyzes the enantioselective hydrophosphonylation of a range of N-benzyl imines, providing a pathway to enantiomerically enriched alpha-amino phosphonic acids (Joly & Jacobsen, 2004).

Synthesis and Biological Activity

Thioureas have been synthesized for potential biological applications. Hussain et al. (2020) synthesized thioureas with various substituents, including 1-(3-fluorobenzoyl))-3-(4-(diethyl aminophenyl) thiourea, and evaluated their interactions with DNA and antioxidant activities. Their findings suggest potential in electrostatic interaction with DNA and free radical scavenging ability (Hussain et al., 2020).

Anticancer Activity

The potential anticancer activity of thiourea derivatives has been explored. Nammalwar et al. (2010) synthesized a compound structurally related to this compound and investigated its major metabolite for the treatment of kidney cancer. The study highlighted the importance of metabolites in the therapeutic activity of such compounds (Nammalwar et al., 2010).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c16-11-2-1-3-12(7-11)18-15(21)17-8-10-4-5-13-14(6-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZGYYCDHZJUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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